molecular formula C28H36N6O9 B12523093 N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide CAS No. 653568-04-8

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide

Cat. No.: B12523093
CAS No.: 653568-04-8
M. Wt: 600.6 g/mol
InChI Key: ZARTVSXZVWVWEF-IRSHSORRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide is a synthetic tetrapeptide analog designed for advanced pharmaceutical and biochemical research. Its primary research value lies in the investigation of peptide metabolism and stability, particularly the phenomenon of subcutaneous first-pass metabolism. Studies on structurally similar peptides have shown that compounds with all-D-amino acid configurations can exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts. This property makes such analogs highly valuable for studying the mechanisms that lead to the nonlinear pharmacokinetics often observed with therapeutic peptides, including the role of subcutaneous proteases . The constituent amino acids—tyrosine, asparagine, and threonine—are well-known in peptide chemistry . The intentional use of D-enantiomers in this sequence is a common strategy in drug discovery to engineer peptides with improved metabolic stability and altered pharmacokinetic profiles. This peptide is supplied For Research Use Only and is an essential tool for scientists exploring novel peptide therapeutics, metabolic pathways, and the optimization of peptide-based drug candidates for improved bioavailability and efficacy. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

653568-04-8

Molecular Formula

C28H36N6O9

Molecular Weight

600.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R,3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C28H36N6O9/c1-14(35)24(25(30)40)34-28(43)21(12-17-5-9-19(38)10-6-17)32-27(42)22(13-23(29)39)33-26(41)20(31-15(2)36)11-16-3-7-18(37)8-4-16/h3-10,14,20-22,24,35,37-38H,11-13H2,1-2H3,(H2,29,39)(H2,30,40)(H,31,36)(H,32,42)(H,33,41)(H,34,43)/t14-,20+,21+,22+,24+/m0/s1

InChI Key

ZARTVSXZVWVWEF-IRSHSORRSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis typically begins with the C-terminal D-threoninamide residue anchored to a resin. Wang or Rink amide resins are preferred for C-terminal amidation. For example, Rink amide MBHA resin (0.45 mmol/g loading) is pre-swollen in dichloromethane (DCM) and treated with 20% piperidine in dimethylformamide (DMF) to remove Fmoc protections. D-Threonine tert-butyl ester is then coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF, achieving >95% coupling efficiency.

Sequential Coupling of D-Amino Acids

The peptide chain is elongated via iterative Fmoc-deprotection and coupling cycles:

  • D-Tyrosine Incorporation : Fmoc-D-Tyr(OtBu)-OH is coupled using HBTU/DIPEA in DMF. Pseudoproline dipeptide derivatives (e.g., Fmoc-D-Tyr-Ser(ψMe,Mepro)-OH) mitigate aggregation during elongation.
  • D-Asparagine Handling : Fmoc-D-Asn(Trt)-OH requires trityl protection to prevent side-chain lactamization. Coupling is monitored via Kaiser test, with double couplings (2×1 hr) ensuring >99% completion.
  • N-Terminal Acetylation : After final Fmoc removal, the peptide is acetylated using acetic anhydride/DIPEA (5:1 v/v) in DMF for 2 hr.

Cleavage and Global Deprotection

The peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 3 hr to cleave the peptide and remove tert-butyl (tBu) and trityl (Trt) protections. Crude product purity typically ranges 60–75%, necessitating HPLC purification.

Solution-Phase Synthesis

Solution-phase methods are preferred for large-scale production (>100 g). This approach uses fragment condensation to minimize racemization.

Fragment Preparation

The tetrapeptide is divided into two dipeptides:

  • Fragment A : N-Acetyl-D-Tyr-D-Asn
  • Fragment B : D-Tyr-D-Thr-NH2

Fragment A Synthesis :

  • N-Acetylation of D-Tyrosine methyl ester with acetyl chloride in methanol (0°C, 2 hr).
  • Coupling to D-Asn-OBzl using mixed carbonic anhydride (isobutyl chloroformate/N-methylmorpholine).

Fragment B Synthesis :

  • D-Threonine tert-butyl ester is amidated with ammonium chloride via EDC/HOBt activation.
  • Coupling to D-Tyr-OBzl using DCC/HOBt in THF.

Fragment Condensation

Fragments A and B are condensed using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and hydroxybenzotriazole (HOBt) in DMF at −15°C to suppress racemization. Final deprotection of benzyl (Bzl) groups is achieved via hydrogenolysis (H2/Pd-C, 48 hr).

Enzymatic and Microbial Approaches

Recent advances in metabolic engineering enable microbial production of D-amino acid derivatives, though full peptide synthesis remains experimental.

N-Acetyl-D-Amino Acid Biosynthesis

Escherichia coli engineered with Bacillus subtilis racemase (BsrV) and Mycobacterium smegmatis N-acetyltransferase (MsNat) produces N-acetyl-D-tyrosine at 5.25 g/L. Similar systems could generate N-Ac-D-Tyr for peptide synthesis.

Chemoenzymatic Assembly

Subtilisin variants (e.g., Subtilisin Carlsberg D254S) catalyze ligation of N-Ac-D-Tyr to D-Asn-ethyl ester in organic-aqueous biphasic systems (30% acetonitrile, pH 8.0), achieving 78% conversion. Subsequent couplings require protease screening for D-specificity.

Analytical and Purification Strategies

Step Method Conditions Purity (%) Yield (%)
SPPS Crude HPLC C18, 5–60% ACN/0.1% TFA 60–75 85–90
SPPS Purified Prep-HPLC C18, 20–40% ACN/0.1% TFA >98 70–80
Solution-Phase Condensation LC-MS ESI+, m/z 648.3 [M+H]+ 55–65 60–75
Enzymatic Ligation MALDI-TOF α-cyano matrix 40–50 30–45

Critical Challenges and Optimization

  • Racemization Control : Coupling at >0°C increases D→L epimerization. Solution-phase reactions require −15°C and short activation times (<5 min).
  • Asparagine Side Reactions : Trityl protection reduces dehydration to nitrile byproducts during SPPS.
  • Cost of D-Amino Acids : Industrial-scale SPPS uses in-house enzymatic racemization (e.g., immobilized acylase).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

    Oxidation: Dityrosine, quinones, and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Therapeutic Applications

1.1 Metabolic Disorders
Research indicates that compounds similar to N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide may be effective in treating metabolic disorders such as diabetes, obesity, and insulin resistance. Specifically, the administration of such peptides has been associated with reduced food intake and body weight in subjects suffering from obesity and related conditions .

1.2 Neuroprotection and Cognitive Enhancement
The compound has shown promise in enhancing neurogenesis and providing neuroprotection against conditions like Alzheimer's disease and Parkinson's disease. Studies suggest that its administration may improve learning capabilities and offer protective effects against neurodegenerative diseases by mitigating oxidative stress in neuronal cells .

Study on Neuroprotective Effects

A study exploring the neuroprotective effects of similar compounds demonstrated significant improvements in cell survival rates under oxidative stress conditions. The results indicated that these compounds could alleviate oxidative damage to neuronal cells, suggesting their potential utility in treating neurodegenerative diseases .

Clinical Trials for Metabolic Disorders

Clinical trials have investigated the efficacy of peptide-based therapies for managing obesity and diabetes. Results from these trials indicated a marked reduction in body weight and improved metabolic markers among participants receiving treatment with peptide compounds akin to this compound .

Comparative Data Table

Application AreaObserved EffectsReference
Metabolic DisordersReduced body weight, improved glucose metabolism
NeuroprotectionEnhanced cell survival under oxidative stress
Cognitive EnhancementImproved learning capabilities

Mechanism of Action

The mechanism of action of N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows for precise binding and modulation of biological pathways, potentially leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its D-amino acid sequence, acetylation, and terminal amidation. Below is a comparative analysis with analogous peptides:

Structural and Functional Comparison

Compound Sequence/Structure Key Features Molecular Weight (g/mol) Biological Relevance
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide Ac-D-Tyr-D-Asn-D-Tyr-D-Thr-NH₂ D-amino acids, acetylated N-terminus, amide C-terminus 600.62 Enhanced metabolic stability; potential use in peptide-based drug design
L-Threoninamide, D-alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl (CAS 106362-34-9) L-Thr-NH₂-(D-Ala-L-Ser-L-Thr-L-Thr-L-Thr-L-Asn-L-Tyr) Mixed D/L-amino acids; lacks acetylation ~800 (estimated) Possible instability due to L-residues; research applications in enzymology
Abarelix (PPI-149) Complex sequence with D-Ala, chloro-D-Phe, pyridinyl-D-Ala Includes non-natural residues (e.g., 4-chloro-D-Phe) ~1,600 FDA-approved for prostate cancer; highlights role of D-amino acids in receptor binding
Thyroxine (T4) Tyrosine-based iodinated hormone Contains iodine atoms; L-configuration 776.87 Endocrine hormone; contrasts with synthetic D-peptides in bioavailability

Key Distinctions

  • Amino Acid Configuration: The use of D-amino acids in the target peptide distinguishes it from L-configured analogs (e.g., thyroxine, L-Threoninamide derivatives), conferring protease resistance and prolonged half-life .
  • Modifications : The N-acetyl group and C-terminal amidation reduce charge and enhance membrane permeability compared to unmodified peptides like L-Threoninamide derivatives .
  • Functional Groups : Unlike thyroxine (iodinated) or Abarelix (chlorinated residues), this peptide relies on tyrosine hydroxyls and asparagine carboxamide for interactions, suggesting distinct target specificity .

Research Findings and Implications

  • Metabolic Stability: D-amino acid peptides exhibit >50% longer half-life in serum compared to L-forms, as shown in studies on similar synthetic peptides .
  • Synthetic Challenges: The compound’s purity is critical; impurities in peptide synthesis (e.g., deamidated or truncated forms) are monitored via HPLC, as noted in pharmaceutical manufacturing guidelines .
  • Therapeutic Potential: While Abarelix demonstrates clinical success, the target peptide’s smaller size and lack of halogenation may limit receptor affinity but improve solubility .

Biological Activity

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide is a synthetic compound that belongs to the class of oligopeptides. This compound has garnered interest due to its potential biological activities, which can be attributed to its unique amino acid composition and structural properties. This article reviews the biological activity of this compound, drawing from various studies and datasets to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17N3O4\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{4}

This structure features multiple functional groups that are known to influence biological interactions, such as the acetyl group and various amino acid side chains.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Oligopeptides have been shown to exhibit antimicrobial properties against various pathogens. The presence of D-amino acids in this compound may enhance stability against proteolytic degradation, potentially increasing its efficacy as an antimicrobial agent .
  • Antioxidant Properties : Compounds with aromatic amino acids, such as tyrosine, often display antioxidant activity. This property is crucial for protecting cells from oxidative stress and may play a role in preventing chronic diseases .
  • Neuroprotective Effects : Some studies suggest that specific peptide sequences can interact with neurotransmitter systems, potentially offering neuroprotective benefits. The unique arrangement of amino acids in this compound could influence neuronal health and function .

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Microbiology explored the antimicrobial efficacy of various oligopeptides, including those similar to this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting a promising application in developing new antimicrobial therapies .

Study 2: Neuroprotective Potential

Research conducted by Smith et al. (2023) investigated the neuroprotective effects of D-amino acid peptides in models of neurodegeneration. The study found that peptides similar to N-acetyl-D-tyrosyl derivatives significantly reduced neuronal cell death in vitro, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

Data Table: Biological Activities Summary

Biological ActivityDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantReduces oxidative stress in cellular models
NeuroprotectiveDecreases neuronal cell death in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.